REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].O[N:10]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[C:14](=[O:21])[N:13]([CH3:22])[CH:12]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:11]1=[NH:29]>O.C(O)C>[NH2:29][C:11]1[CH:12]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[N:13]([CH3:22])[C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[N:10]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
1-hydroxy-2-imino-4-methyl-3-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepine-5-one
|
Quantity
|
16.87 g
|
Type
|
reactant
|
Smiles
|
ON1C(C(N(C(C2=C1C=CC=C2)=O)C)C2=CC=CC=C2)=N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The reaction mixture is refluxed for 2 hours
|
Duration
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2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo, to about 200 ml
|
Type
|
EXTRACTION
|
Details
|
The resulting solution is extracted once with chloroform
|
Type
|
CUSTOM
|
Details
|
Some solid crude product, formed during this extraction
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
to give additional solid product
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from ethanol/ether (the solution
|
Type
|
FILTRATION
|
Details
|
is filtered while hot
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=C(C(N(C1C1=CC=CC=C1)C)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |